3-Ethyl-2-thioxoimidazolidin-4-one

Descripción general

Descripción

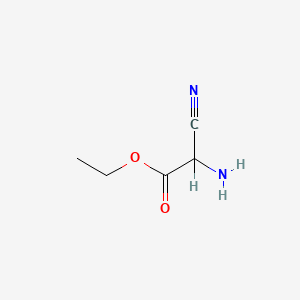

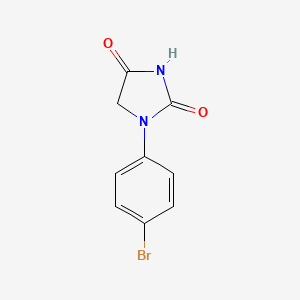

3-Ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with the molecular formula C5H8N2OS. It is a derivative of thiohydantoin, a class of compounds known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Electrochemical Investigation

3-Ethyl-2-thioxoimidazolidin-4-one and its complexes with transition metals like Co, Ni, and Cu have been synthesized and studied for their electrochemical behavior using techniques like cyclic voltammetry and rotating disk electrode. The structures were determined by UV—Vis and IR spectroscopy, mass spectrometry, and electrochemical characteristics (Beloglazkina et al., 2007).

Anti-HIV Evaluation

Compounds related to this compound have been synthesized and tested for their anti-HIV-1 and -2 effects. Though they did not show specific anti-HIV activity, the process involved the condensation of 1,3-diarylalkyl-2-thiohydantoin with various aromatic aldehydes (Mahajan et al., 2012).

Molecular Docking and Computational Studies

Studies involving the synthesis and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives show their potential applications in treating breast cancer. Molecular docking studies have been used to predict binding interactions with the Estrogen Receptor, and further analysis of their anticancer activities is anticipated (Vanitha et al., 2021).

Charge Transfer Molecular Complexes

Research on imidazoline derivatives, including 3-methyl-2-thioxoimidazolidin-4-one, has shown their potential in treating hyperthyroidism due to their ability to form complexes with iodine. Computational methods were used to study the stability and interaction of these molecular complexes (Hadadi & Karimi, 2015).

Enzyme Inhibitory Kinetics

A study on the synthesis of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives found them to be effective inhibitors of enzymes like α-glucosidase and α-amylase. This suggests potential applications in the development of drugs for conditions like diabetes (Qamar et al., 2018).

Biological Applications

This compound derivatives have shown potential biological applications, particularly in antimicrobial activities. Some derivatives exhibit promising antifungal activity, as shown in molecular modeling studies (Vengurlekar et al., 2013).

Cytotoxic Activities

The synthesis and evaluation of 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones have revealed their potent cytotoxic activities against cancer cell lines like MCF-7, HepG2, and A549, suggesting their potential use in cancer treatment (Khodair et al., 2021).

Tautomer and Complex Analyses

Detailed studies on 1-methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine have been conducted using methods like B3LYP to understand their molecular parameters, relative energies, and vibrational frequencies. This research aids in comprehending the stability and interaction of such complexes (Tavakol et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of 3-Ethyl-2-thioxoimidazolidin-4-one are currently unknown. This compound belongs to a class of molecules known as thiohydantoins , which are known to exhibit varied biological activity . .

Mode of Action

As a thiohydantoin derivative, it may share some of the biological activities associated with this class of compounds . .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, but specific information for this compound is currently unavailable .

Result of Action

It’s known that thiohydantoins can exhibit varied biological activity

Action Environment

Environmental factors can significantly impact the action of a compound, but specific information on this compound is currently unavailable .

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with glycine in an alkaline medium. The reaction mixture is then treated with fuming hydrochloric acid to yield the desired product . Another method involves the use of N,N’-disubstituted thioureas as starting materials, which react with ethyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum

Propiedades

IUPAC Name |

3-ethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZPZBAVUHFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)

![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)

![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)

![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)